6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane
Description
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[310]hexane is a complex organic compound known for its unique bicyclic structure and the presence of multiple fluorine atoms
Properties
IUPAC Name |
(6,6-difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NO/c14-12(15)9-5-19(6-10(9)12)11(20)7-1-3-8(4-2-7)13(16,17)18/h1-4,9-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJJQODYVBEELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)CN1C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination
Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can fluorinate electron-rich positions. For instance, treating the deprotected 3-azabicyclo[3.1.0]hexane with Selectfluor® in acetonitrile at 80°C introduces fluorine via a radical or ionic mechanism. However, over-fluorination and ring-opening side reactions necessitate careful stoichiometric control.
Nucleophilic Fluorination
Metal fluorides (e.g., KF, CsF) in polar aprotic solvents (DMF, DMSO) enable SN2 displacement of leaving groups (e.g., mesylates, tosylates) installed at the 6-position. This method offers better regioselectivity but requires pre-functionalization of the bicyclic core.
| Method | Reagent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Electrophilic | Selectfluor® | 45–60 | 85–90 | |
| Nucleophilic | CsF/DMF | 55–70 | 92–95 |
Acylation with 4-(Trifluoromethyl)benzoyl Chloride
The final step involves coupling the fluorinated bicycloamine with 4-(trifluoromethyl)benzoyl chloride. This is typically achieved under Schotten-Baumann conditions:
- Base-mediated acylation : The amine is deprotonated with triethylamine (TEA) in DCM, followed by dropwise addition of the acyl chloride at 0°C.
- Quenching : The mixture is stirred for 12–24 hours, then washed with aqueous HCl to remove excess reagents.
Critical factors include:
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine prevents over-acylation.
- Temperature : Low temperatures (0–5°C) suppress racemization and hydrolysis.
Optimization Challenges and Solutions
Bicyclic Ring Stability
The 3-azabicyclo[3.1.0]hexane core is prone to ring-opening under acidic or high-temperature conditions. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity to target proteins, thereby modulating their activity. The bicyclic structure provides rigidity, which helps in maintaining the compound’s conformation and improving its selectivity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the bicyclic framework and fluorine atoms.
Difluoromethylbenzene: Contains fluorine atoms but does not have the bicyclic structure.
Trifluoromethylphenyl derivatives: Share the trifluoromethyl group but differ in the rest of the structure.
Uniqueness
The uniqueness of 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane lies in its combination of a rigid bicyclic structure and multiple fluorine atoms. This combination imparts unique chemical properties, such as high stability and specific reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
The compound 6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane is a member of the azabicyclo family, which has garnered attention for its potential biological activities, particularly in the realm of antitumor effects. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various cell lines, and implications for future research.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{10}F_5NO
- Molecular Weight : 295.22 g/mol
- CAS Number : Not specified in available literature.
The structure features a bicyclic core with difluoro and trifluoromethyl substituents, which may influence its biological interactions and pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework. The following key findings summarize the biological activities observed:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cells. The IC50 values ranged from 4.2 to 24.1 μM across different cell lines, indicating potent antiproliferative activity .
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells, as evidenced by the accumulation of cells in the SubG1 phase of the cell cycle, a hallmark of apoptotic processes. Confocal microscopy revealed alterations in actin filament organization post-treatment, suggesting that these compounds can disrupt cytoskeletal dynamics .
- Impact on Cell Motility :
- In Vivo Studies :
Comparative Efficacy Table
| Cell Line | IC50 (μM) | Apoptosis Induction | Cell Cycle Phase Alteration |
|---|---|---|---|
| K562 | 4.2 | Yes | Increased SubG1 phase |
| HeLa | 15.0 | Yes | Increased SubG1 phase |
| CT26 | 24.1 | Yes | Increased SubG1 phase |
Study 1: Antiproliferative Screening
In a comprehensive screening of various azabicyclo derivatives, compounds similar to This compound were evaluated for their antiproliferative effects on multiple cancer cell lines. The study found that several derivatives exhibited high cytotoxicity at concentrations as low as 10 µg/mL, leading to significant reductions in viable cell counts .
Study 2: Mechanistic Insights
Further investigations into the mechanistic pathways revealed that these compounds may interact with critical tumor suppressor proteins such as p53 and modulate signaling pathways involving STAT3 and MDM2/p53 complexes . This suggests that the biological activity of these compounds could extend beyond mere cytotoxicity to include modulation of key regulatory pathways in cancer biology.
Q & A
Q. What are the primary synthetic routes for constructing the 3-azabicyclo[3.1.0]hexane core in this compound?
The core is typically synthesized via palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones (yields >80%, dr >20:1) or copper-mediated oxidative cyclization of N-allyl enamine carboxylates. These methods ensure regioselectivity and scalability for lab-scale production .
Q. How does fluorination at the 6,6-positions influence the compound’s physicochemical properties?
Fluorination enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Computational studies (e.g., logP calculations) show a ~0.5-unit increase in hydrophobicity compared to non-fluorinated analogs, critical for CNS-targeted applications .
Q. What analytical techniques are essential for characterizing this compound’s stereochemistry?
X-ray crystallography (e.g., monoclinic P21/n space group) and NOE-enhanced ¹H NMR are used to confirm bicyclic ring conformation and substituent orientation. For example, X-ray data reveal a 65° angle between the bicyclic rings in related derivatives .
Q. What biological targets are associated with 3-azabicyclo[3.1.0]hexane derivatives?
Common targets include serotonin/norepinephrine/dopamine transporters (triple reuptake inhibition, Ki <10 nM) and histone deacetylases (HDACs). Fluorinated analogs show enhanced binding affinity due to fluorine’s electronegativity and steric effects .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during cyclopropanation reactions?
Chiral catalysts like Cu-(CH3CN)₄BF₄/Ph-Phosferrox induce enantioselectivity (up to 95% ee) in 1,3-dipolar cycloadditions. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C to RT) also modulate transition-state stability, favoring endo/exo selectivity .
Q. What strategies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
Contradictions (e.g., varying IC₅₀ values across assays) are addressed by standardizing assay conditions (e.g., cell line viability protocols) and using pharmacophore models to isolate steric/electronic contributions. For example, trifluoromethyl groups may enhance HDAC inhibition but reduce transporter affinity .
Q. How do computational models predict the metabolic stability of fluorinated derivatives?
Density functional theory (DFT) calculates C-F bond dissociation energies (~115 kcal/mol), while molecular dynamics simulate cytochrome P450 interactions. ADMET predictors (e.g., SwissADME) estimate hepatic extraction ratios (<0.3) for fluorinated analogs .
Q. What methods optimize yield in multi-step syntheses involving fluorinated intermediates?
Flow chemistry reduces side reactions (e.g., defluorination) by controlling residence time (<2 min). Late-stage fluorination via Balz-Schiemann reactions or electrophilic F₂ gas minimizes purification steps, achieving overall yields >60% .
Q. How are spirocyclic analogs of this compound synthesized for enhanced bioactivity?
1,3-Dipolar cycloaddition of azomethine ylides (from ninhydrin and α-amino acids) to cyclopropenes generates spiro[3-azabicyclo[3.1.0]hexanes] with >90% diastereoselectivity. These derivatives exhibit improved anticancer activity (HeLa IC₅₀ ~5 µM) .
Q. What role do fluorine atoms play in overcoming enzymatic resistance mechanisms?
Fluorine’s inductive effect stabilizes hydrogen bonds with protease active sites (e.g., HIV-1 RT). In HDAC inhibitors, 6,6-difluoro substitution reduces susceptibility to hydrolytic cleavage by esterases .
Methodological Considerations
Q. How are reaction intermediates monitored during large-scale synthesis?
In-situ FTIR tracks carbonyl intermediates (e.g., benzoyl chloride), while LC-MS (ESI+) identifies aziridine byproducts. Process analytical technology (PAT) ensures >95% conversion before quenching .
Q. What purification techniques are optimal for isolating diastereomers?
Chiral HPLC (Chiralpak AD-H column, heptane/EtOH 90:10) resolves enantiomers, while recrystallization in EtOAc/hexane (1:3) removes syn/anti isomers. Purity >99% is confirmed via DSC (melting point ±1°C) .
Q. How is neuropharmacological activity validated in vivo?
Microdialysis in rat prefrontal cortex measures extracellular neurotransmitter levels (e.g., 200% serotonin increase at 10 mg/kg). Behavioral assays (e.g., forced swim test) correlate bioactivity with antidepressant efficacy .
Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
